
1-acetyl-5-fluoro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-fluoro-1H-indole-2,3-dione, also known as isatin , is a heterocyclic compound with the chemical formula C8H5NO2 . It belongs to the class of indole derivatives and exhibits intriguing biological properties. Isatin is found in various natural products, including alkaloids, and has been studied for its potential therapeutic applications .
Synthesis Analysis
The synthesis of isatin involves several methods, including oxidative cyclization of o-nitroarylhydrazones, oxidation of indoles, and condensation reactions. Researchers have explored novel synthetic routes to access this important heterocyclic moiety. These methods are crucial for obtaining isatin and its derivatives for further investigations .
Molecular Structure Analysis
Isatin’s molecular structure consists of an indole ring fused with a 2,3-dione moiety. The fluorine atom at position 5 enhances its reactivity and influences its biological properties. The planar arrangement of the molecule contributes to its stability and interactions with biological targets .
Aplicaciones Científicas De Investigación
Antituberculosis Activity
1-Acetyl-5-fluoro-1H-indole-2,3-dione derivatives have been synthesized and evaluated for their antituberculosis activity. Notably, a series of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones showed significant inhibitory activity against Mycobacterium tuberculosis H37Rv. These findings highlight the potential of these compounds in developing new antituberculosis agents (Karalı et al., 2007).
Antibacterial Properties
Research has also explored the synthesis of various this compound derivatives for their antibacterial properties. These compounds have been tested against bacteria like Staphylococcus albus and Escherichia coli, showing promise as potential antibacterial agents (Joshi et al., 1981).
Anticancer Potential
The antileukemic potential of new derivatives of 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone has been studied, particularly against various human cancer cell lines. These compounds displayed cytotoxic effects in B-lymphoma cell lines and showed potential as chemotherapeutic agents in B-lymphoma and chronic myeloid leukemia (Kuruca et al., 2008).
Role as Acetylcholinesterase Inhibitors
Indole derivatives structurally related to this compound have been synthesized and evaluated for their role as acetylcholinesterase inhibitors, indicating potential applications in treating Alzheimer's disease (Ismail et al., 2012).
Synthesis and Organic Chemistry Applications
The compound has been used extensively in the synthesis of a variety of heterocyclic compounds and as a raw material for drug synthesis. Its versatile nature allows for the creation of compounds with a wide range of biological activities, making it an important substrate in organic chemistry (Garden & Pinto, 2001).
Propiedades
IUPAC Name |
1-acetyl-5-fluoroindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUUKCCKZAARAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
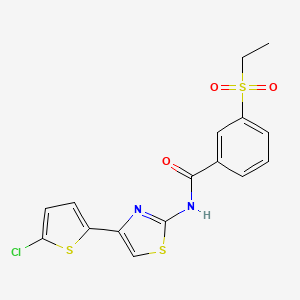
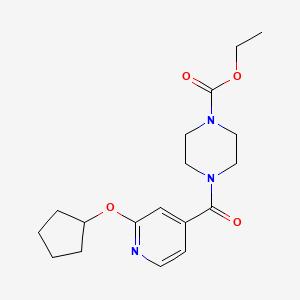
![6-(1H-benzimidazol-2-yl)benzimidazo[1,2-a]quinoline](/img/structure/B2403185.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)
![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)
![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)
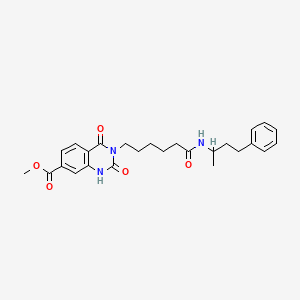
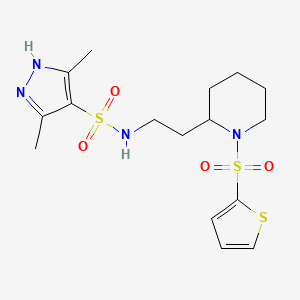
![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)
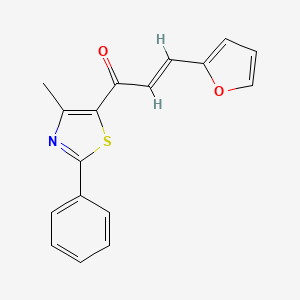
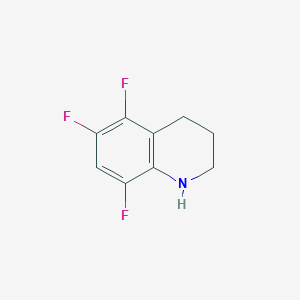

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)
